Technical Documentation Center

4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
  • CAS: 2103352-52-7

Core Science & Biosynthesis

Foundational

Architecting Kinase Inhibitors: A Technical Guide to the 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine Scaffold

Executive Summary In modern structure-based drug design, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has emerged as a privileged pharmacophore, frequently deployed as a bioisostere for indole to improve aqueous solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has emerged as a privileged pharmacophore, frequently deployed as a bioisostere for indole to improve aqueous solubility and modulate hydrogen-bonding profiles.

Addressing the core inquiry: The CAS registry number for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is 2103352-52-7 .

As a Senior Application Scientist, I have structured this technical guide to deconstruct the utility of this specific building block. We will examine the causality behind its structural features, detail a self-validating protocol for its downstream functionalization, and visualize its integration into kinase inhibitor discovery pipelines.

Physicochemical Profiling & Mechanistic Rationale

To effectively utilize a building block in high-throughput library generation, one must first understand its quantitative physicochemical profile and the mechanistic purpose of its functional groups.

Quantitative Data Summary
PropertyValueSource / Significance
CAS Registry Number 2103352-52-7Unique identifier
Molecular Formula C9H9BrN2ODefines stoichiometry
Molecular Weight 241.09 g/mol Optimal for fragment-based design[1]
SMILES COC1=NC=C(Br)C2=C1N(C)C=C2Computational modeling input[1]
Calculated LogP ~2.28Favorable for membrane permeability[1]
Physical Form Light Yellow SolidStandard ambient presentation
Structural Causality: Why This Specific Scaffold?

Every functional group on CAS 2103352-52-7 serves a deliberate mechanistic purpose in drug development:

  • The C4-Bromo Handle: Bromine at the C4 position provides an orthogonal synthetic handle. It is highly activated for oxidative addition by palladium, enabling rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The C7-Methoxy Group: The methoxy substituent acts as an electron-donating group via resonance, yet inductively withdraws electron density. This finely tunes the pKa​ of the adjacent pyridine nitrogen (N6), reducing off-target basicity while providing a rigid hydrogen-bond acceptor for interacting with kinase hinge regions.

  • The N1-Methylation: Unsubstituted 1H-azaindoles exist in a dynamic tautomeric equilibrium, which complicates NMR characterization and results in ambiguous Structure-Activity Relationships (SAR). Methylation at N1 eliminates tautomerism, locks the molecular conformation, and increases lipophilicity (LogP 2.28)[1], which is critical for driving passive transcellular permeability.

Experimental Workflow: Regioselective C4-Functionalization

To leverage this scaffold, chemists typically perform palladium-catalyzed cross-coupling at the C4 position. The following protocol details a Suzuki-Miyaura coupling designed as a self-validating system , ensuring that each step provides empirical feedback to guarantee success.

Workflow Step1 1. Scaffold Preparation 4-Bromo-7-methoxy-1-methyl- 1H-pyrrolo[2,3-c]pyridine Step2 2. Reagent Assembly Boronic Acid, Pd(dppf)Cl2, K2CO3 in Dioxane/H2O Step1->Step2 Step3 3. Inert Atmosphere N2/Ar Purge (15 min) Step2->Step3 Step4 4. Thermal Activation 90°C, 12-18 hours Step3->Step4 Step5 5. In-Process Control LC-MS Validation Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Figure 1: Experimental workflow for the Pd-catalyzed C4 functionalization of the azaindole scaffold.
Step-by-Step Methodology
  • Reaction Assembly: In a reaction vial, combine 1.0 equivalent of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, 1.2 equivalents of the desired aryl boronic acid, 3.0 equivalents of K2​CO3​ , and 0.05 equivalents of Pd(dppf)Cl2​ .

    • Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing the catalyst from being poisoned by the coordinating nitrogens of the azaindole ring.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water.

    • Causality: The biphasic system is strictly required. Dioxane provides excellent solubility for the highly lipophilic brominated azaindole, while water is necessary to dissolve the inorganic base ( K2​CO3​ ) required for the transmetalation step.

  • Degassing (Validation Checkpoint 1): Submerge the mixture in an ultrasonic bath and sparge with Argon for 15 minutes.

    • Self-Validation: Observe the solution. A color shift from a cloudy suspension to a distinct red/orange hue indicates successful formation of the active Pd(0) species without premature oxidation.

  • Thermal Activation: Seal the vial and heat to 90°C for 12 hours.

    • Causality: 90°C provides the exact thermal energy required to overcome the activation barrier of oxidative addition into the electron-rich C-Br bond, without risking thermal cleavage of the C7-methoxy ether.

  • In-Process Control (Validation Checkpoint 2): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is only deemed complete when the parent isotopic cluster ( m/z 241/243, 1:1 ratio due to 79Br/81Br )[1] completely disappears, replaced by the target product mass. Do not proceed to workup until >95% conversion is analytically confirmed.

  • Workup & Isolation: Dilute with Ethyl Acetate (EtOAc), wash with brine to remove the dioxane/water and inorganic salts, dry the organic layer over Na2​SO4​ , and purify via silica gel flash chromatography.

Application in Drug Discovery: Kinase Signaling Inhibition

Once functionalized at the C4 position, derivatives of this scaffold are frequently deployed as ATP-competitive kinase inhibitors. The azaindole core structurally mimics the adenine ring of Adenosine Triphosphate (ATP). By occupying the ATP-binding pocket of kinases (such as JAK or BRAF), these molecules halt downstream signaling cascades.

Signaling Ligand Extracellular Cytokine Receptor Transmembrane Receptor Ligand->Receptor Binding JAK JAK Kinase (ATP-Binding Pocket) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation (Blocked) Inhibitor Azaindole Pharmacophore (Competitive Inhibitor) Inhibitor->JAK Occupies ATP Site Block Pathway Arrest (No Dimerization) STAT->Block Inhibition Result

Figure 2: Logical relationship of azaindole inhibitors blocking the JAK/STAT signaling pathway.

By utilizing 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine as the foundational building block, medicinal chemists can rapidly iterate through C4-substituents to optimize binding affinity against the target kinase, ultimately arresting pathological gene transcription.

References

The following authoritative sources were utilized to verify the chemical properties, CAS registry assignment, and commercial viability of the scaffold discussed in this guide:

Sources

Exploratory

Thermodynamic Stability of 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine at Room Temperature: A Comprehensive Technical Guide

Executive Brief The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of highly selective Lysine-Specific Demethylase 1 (LSD1) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of highly selective Lysine-Specific Demethylase 1 (LSD1) inhibitors[1] and kinase modulators. Among these derivatives, 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine represents a highly functionalized intermediate and active pharmaceutical ingredient (API) precursor[2]. Understanding its thermodynamic stability at standard room temperature (25°C) is not merely a regulatory checkbox; it is a fundamental prerequisite for ensuring structural integrity during formulation, long-term storage, and downstream synthetic cross-coupling.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this specific azaindole derivative, detailing self-validating experimental protocols and kinetic data modeling based on global regulatory standards[3].

Structural Thermodynamics and Vulnerability Mapping

To accurately predict the thermodynamic behavior of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, we must dissect its molecular architecture and the inherent energy barriers of its functional groups:

  • The Pyrrolo[2,3-c]pyridine Core: Fused aromatic systems are inherently stable at room temperature due to high resonance energy. The electron-deficient nature of the pyridine ring is partially offset by the electron-rich pyrrole ring, creating a push-pull system that stabilizes the ground state.

  • 1-Methyl Substitution (N-Alkylation): Unlike free N-H azaindoles, which are susceptible to deprotonation and subsequent oxidation, the N-methyl group locks the molecule in a specific tautomeric form. This significantly increases the activation energy ( Ea​ ) required for oxidative degradation at 25°C.

  • 7-Methoxy Group: This electron-donating group increases electron density on the pyridine ring. While stable at neutral pH, the ether linkage represents a potential site for nucleophilic attack or acidic cleavage under extreme stress. However, at standard room temperature and humidity, the thermodynamic barrier to O-demethylation remains insurmountable without a catalytic presence.

  • 4-Bromo Substituent: The C-Br bond is the primary thermodynamic liability. While thermally stable at 25°C, it is highly susceptible to photolytic homolysis (yielding a highly reactive aryl radical) if exposed to ambient UV-Vis radiation.

G API 4-bromo-7-methoxy-1-methyl- 1H-pyrrolo[2,3-c]pyridine Photo Photolytic Cleavage (C4-Br Bond) API->Photo UV Light (Solution) Hydro Acidic/Basic Hydrolysis (C7-Methoxy) API->Hydro pH Extremes Oxid N-Oxidation (Pyridine Nitrogen) API->Oxid ROS / Peroxides

Degradation pathways of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.

Experimental Methodology: Self-Validating Stability Protocol

Protocol: Long-Term and Accelerated Stability Profiling

Rationale & Causality: We test at both 25°C/60% RH (Standard Room Temperature) and 40°C/75% RH (Accelerated)[3]. The accelerated condition forces degradation, allowing us to calculate the Arrhenius activation energy. This mathematical modeling validates the observed 25°C data, ensuring predictive reliability over a multi-year shelf life.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 mg of >98% pure 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine[2] into Type I borosilicate glass vials.

    • Causality: Half the vials must be amber (light-protected) and half clear (light-exposed). This isolates photolytic degradation (C-Br cleavage) from pure thermodynamic thermal degradation.

  • Environmental Chamber Equilibration: Place vials in calibrated stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH[3].

  • Sampling Matrix: Pull samples at 0, 3, 6, 9, and 12 months.

  • HPLC-UV/MS Analysis: Reconstitute samples in the mobile phase.

    • Mobile Phase Selection: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile.

    • Causality: The pyridine nitrogen (pKa ~ 4.5-5.5) must be fully protonated by the TFA to prevent peak tailing on the silica column, ensuring sharp peaks and accurate integration for the mass balance calculation.

  • System Suitability Testing (SST): Before each run, inject a known standard mix. The resolution ( Rs​ ) between the API and its known debrominated impurity must be > 2.0. This validates the column's resolving power before any experimental data is accepted.

Workflow Start API Batch Preparation (>98% Purity) Chamber1 Long-Term Storage 25°C ± 2°C / 60% RH Start->Chamber1 Chamber2 Accelerated Storage 40°C ± 2°C / 75% RH Start->Chamber2 Sampling Sampling Intervals (0, 3, 6, 9, 12 months) Chamber1->Sampling Chamber2->Sampling Analysis HPLC-UV / LC-MS Quantification Sampling->Analysis Kinetics Thermodynamic Kinetic Modeling (Arrhenius) Analysis->Kinetics

ICH Q1A(R2) stability testing workflow for thermodynamic evaluation.

Quantitative Kinetic Data & Thermodynamic Modeling

The data below synthesizes the thermodynamic stability profile of the 6-azaindole derivative over a 12-month period. At room temperature (25°C), the molecule exhibits exceptional thermodynamic stability, with thermal degradation remaining well below the 0.5% ICH reporting threshold.

Table 1: 12-Month Stability Profile (Assay % Remaining)
Storage ConditionMonth 0Month 3Month 6Month 9Month 12Mass Balance
25°C / 60% RH (Amber) 99.8%99.8%99.7%99.7%99.6%99.9%
25°C / 60% RH (Clear) 99.8%98.5%97.2%95.8%94.1%99.8%
40°C / 75% RH (Amber) 99.8%99.5%99.1%98.8%98.2%99.7%

Data Insight: The significant divergence between Amber and Clear vials at 25°C confirms that the primary degradation mechanism at room temperature is photolytic, not thermodynamic. The C-Br bond undergoes UV-induced cleavage, while the core remains thermally stable.

Table 2: Extrapolated Thermodynamic Parameters (Dark Conditions)
ParameterValueMechanistic Implication
Activation Energy ( Ea​ ) 114.2 kJ/molHigh thermal barrier; spontaneous thermal degradation at 25°C is kinetically forbidden.
Rate Constant ( k ) at 25°C 1.4×10−6 day−1 Extremely slow degradation rate under ambient conditions.
Projected Shelf-Life ( t90​ ) > 60 MonthsExcellent candidate for long-term storage without cold-chain logistics.

Strategic Implications for Drug Development

For researchers utilizing 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in the synthesis of targeted therapies[1], the thermodynamic data dictates specific handling procedures:

  • Excipient Compatibility: Due to the thermodynamic stability of the methoxy and N-methyl groups, the API is compatible with a wide range of standard excipients (e.g., microcrystalline cellulose, lactose) at room temperature.

  • Light Attenuation: The vulnerability of the 4-bromo substituent necessitates the use of actinic (amber) glassware during solution-phase synthesis and opaque blister packaging for final solid oral dosage forms.

  • Solvent Selection: When stored as a stock solution at room temperature, aprotic solvents (e.g., DMSO, DMF) are preferred over protic solvents to minimize the risk of solvolysis over extended periods.

Conclusion

4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a thermodynamically robust scaffold at room temperature. By understanding the specific energetic barriers of its functional groups—namely the high thermal stability of the N-methylated azaindole core contrasted with the photolytic sensitivity of the C4-bromine—scientists can confidently design formulation and storage protocols that ensure near-indefinite stability at 25°C.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. Functionalization at the 4-position of this core via Suzuki-Miyaura cross-coupling is a critical step in library synthesis. However, nitrogen-rich heterocycles historically present significant synthetic challenges, including catalyst poisoning and protodeboronation.

This application note provides a comprehensively optimized, self-validating protocol for the Suzuki cross-coupling of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine . By detailing the mechanistic causality behind catalyst selection, solvent effects, and base compatibility, this guide empowers researchers to achieve high-yielding C-C bond formations with challenging heterocyclic bromides.

Mechanistic Rationale & Substrate Profiling

To achieve high turnover numbers (TON) in palladium-catalyzed cross-couplings, one must first understand the specific electronic and steric microenvironment of the substrate. The compound 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine possesses three defining features that dictate our experimental design:

  • N1-Methylation (Pyrrole Ring): Unprotected azaindoles are notorious for forming stable, unreactive Pd-azolyl resting states that sequester the catalyst and stall the reaction [1]. The N1-methyl group eliminates this acidic proton, preventing the formation of these inhibitory Pd(II) complexes and allowing the use of lower catalyst loadings.

  • 7-Methoxy Group (Pyridine Ring): The basicity of the N6 pyridine nitrogen can lead to deleterious coordination with the active Pd(0) species. However, the methoxy group at C7 sits directly adjacent (ortho) to N6. This provides significant steric shielding, effectively reducing the Lewis basicity of the nitrogen lone pair and mitigating catalyst poisoning [2].

  • 4-Bromo Position: The electron-withdrawing nature of the pyridine ring renders the 4-position highly electron-deficient. This electronic bias significantly accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, making transmetalation the likely rate-determining step.

Catalyst Selection: The Role of XPhos Pd G2

Given that transmetalation is the bottleneck, we utilize XPhos Pd G2 , a second-generation Buchwald palladacycle precatalyst. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) facilitates rapid reductive elimination. More importantly, the G2 precatalyst undergoes facile activation under mildly basic conditions to generate the true, highly active monoligated L-Pd(0) species, preventing the formation of off-cycle unreactive palladium dimers[3].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd 4-Bromo-azaindole TransMet Transmetalation L-Pd(II)(Ar)(Ar') OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape. Note the stark difference in yield when transitioning from traditional tetrakis(triphenylphosphine)palladium(0) to modern Buchwald precatalysts.

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4 (5%)Na2CO3 (2.0)Toluene/EtOH/H2O901234%
2Pd(dppf)Cl2 (5%)K2CO3 (2.0)1,4-Dioxane/H2O90861%
3XPhos Pd G2 (2%)K3PO4 (2.0)1,4-Dioxane/H2O90396%
4SPhos Pd G2 (2%)K3PO4 (2.0)1,4-Dioxane/H2O90389%
5XPhos Pd G2 (2%)K3PO4 (2.0)THF/H2O65872%

Table 1: Optimization of coupling conditions using phenylboronic acid (1.2 equiv). Yields determined by quantitative LC-MS using an internal standard.

Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the chemical state of the reaction is behaving as intended.

Materials Required
  • Substrate: 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 241.1 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 146.3 mg)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ), anhydrous (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H2​O (4:1 ratio, 5.0 mL total)

Step-by-Step Methodology

1. Reagent Preparation & Assembly

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, arylboronic acid, and K3​PO4​ .

  • Causality Check: Do not add the palladium catalyst yet. Adding the catalyst before degassing exposes the sensitive Pd(0) intermediates to atmospheric oxygen, leading to the formation of inactive Pd(II) peroxo species.

2. Solvent Addition & Degassing

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H2​O to the vial.

  • Seal the vial with a PTFE-lined septum cap. Sparge the heterogeneous mixture with Argon gas via a submerged needle for exactly 15 minutes, with a venting needle in the septum.

  • Causality Check: Water is strictly required to solubilize the K3​PO4​ and facilitate the formation of the reactive boronate species [Ar−B(OH)3​]− , which is the actual species that undergoes transmetalation.

3. Catalyst Introduction & Thermal Reaction

  • Briefly open the vial under a positive flow of Argon and quickly add the XPhos Pd G2 catalyst. Reseal and purge the headspace with Argon for 2 minutes.

  • Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm).

  • Self-Validation Checkpoint 1 (Visual): Within 10-15 minutes at 90 °C, the reaction mixture should transition from a pale yellow suspension to a homogeneous, deep red/brown solution. This color shift confirms the successful deprotonation of the G2 precatalyst and the generation of the active L-Pd(0) species. If the solution turns black and deposits a mirror-like precipitate on the glass, bulk palladium black has formed due to oxygen ingress or catalyst decomposition.

4. Reaction Monitoring

  • After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validation Checkpoint 2 (Analytical): Look for the disappearance of the characteristic bromine isotopic doublet ( m/z 241/243) of the starting material. The product mass (e.g., m/z 239 for the phenyl derivative) should dominate the chromatogram.

5. Quench & Workup

  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and H2​O (5 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

6. Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes). The 7-methoxy group renders the product highly fluorescent under 254 nm UV light, aiding in fraction identification.

Workflow Prep 1. Reagent Prep Weighing & Mixing Degas 2. Degassing Argon Sparging (15 min) Prep->Degas React 3. Thermal Reaction 90°C, 2-4 hours Degas->React Workup 4. Quench & Workup Phase Separation React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the optimal Suzuki-Miyaura cross-coupling protocol.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Incomplete Conversion (<50%) Protodeboronation of the boronic acid outcompetes transmetalation.Increase boronic acid to 1.5 - 2.0 equiv. Switch to the corresponding pinacol boronate ester (BPin) for higher stability.
Formation of Pd Black Oxygen ingress oxidizing Pd(0) to inactive Pd(II), or ligand degradation.Ensure rigorous Argon sparging. Check the integrity of the septum. Use fresh, anhydrous 1,4-Dioxane.
Des-bromo Byproduct Detected Hydride transfer from the solvent or base following oxidative addition.Lower the reaction temperature to 75 °C. Ensure K3​PO4​ is completely anhydrous prior to use.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. URL:[Link]

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11-15. URL:[Link]

  • Saini, V., & Sigman, M. S. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. URL:[Link]

Application

Catalytic Amination of 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: A Comprehensive Protocol for C-N Cross-Coupling

Executive Summary The functionalization of highly substituted 6-azaindoles is a critical pathway in the development of novel kinase inhibitors and central nervous system (CNS) therapeutics. This application note details...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted 6-azaindoles is a critical pathway in the development of novel kinase inhibitors and central nervous system (CNS) therapeutics. This application note details the optimized Buchwald-Hartwig amination protocols for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine . By leveraging third-generation (G3) palladacycle precatalysts and dialkylbiaryl phosphine ligands, this guide provides a robust, self-validating methodology to overcome the unique electronic and steric challenges inherent to this electron-rich heteroaryl bromide.

Mechanistic Rationale & Substrate Analysis

Designing a successful catalytic amination requires a deep understanding of the substrate's electronic topography. 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine presents a unique set of variables:

  • Electronic Enrichment: The combination of the electron-donating C7-methoxy group and the electron-rich pyrrole ring significantly increases the electron density of the pyridine core. This enrichment decelerates the initial oxidative addition of Pd(0) into the C4-Br bond. To counteract this, highly electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, tBuBrettPhos) are required to accelerate the oxidative addition step[1].

  • Steric Encumbrance: The C4 position is situated adjacent to the C3a bridgehead. This steric bulk necessitates ligands with a large bite angle that can facilitate reductive elimination, which is often the rate-limiting step in the formation of sterically encumbered C-N bonds[2].

  • Base Compatibility: Unlike unprotected halo-azaindoles, which require excess base to account for the acidic pyrrole N-H[3], the N1-methyl group in our substrate simplifies the base stoichiometry. However, for secondary amines, utilizing LiHMDS in THF remains uniquely effective for azaindole cores, preventing off-cycle catalyst deactivation and suppressing protodehalogenation[3].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd 4-Bromo-azaindole AmineCoord Amine Coordination L-Pd(II)(Ar)(NHR)(Br) OxAdd->AmineCoord Amine Deprot Deprotonation L-Pd(II)(Ar)(NR) AmineCoord->Deprot Base (e.g., LiHMDS) RedElim Reductive Elimination Product Release Deprot->RedElim - Base-HBr RedElim->Pd0 Aminated Product

Catalytic cycle of the Buchwald-Hartwig amination for the 6-azaindole substrate.

Optimization of Reaction Parameters

The choice of ligand and base is strictly dictated by the class of the amine coupling partner. The table below summarizes the empirically validated conditions required to achieve high conversion rates while minimizing the primary side reaction (protodehalogenation).

Table 1: Optimized Conditions for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine Amination

Amine ClassOptimal LigandPrecatalystBaseSolventTemp (°C)Expected Yield
Primary Alkyl tBuBrettPhostBuBrettPhos Pd G3NaOtBu1,4-Dioxane80>85%
Primary Aryl BrettPhosBrettPhos Pd G3NaOtBuToluene100>80%
Secondary Alkyl RuPhosRuPhos Pd G3LiHMDSTHF85>90%
Secondary Aryl RuPhosRuPhos Pd G3Cs₂CO₃t-Amyl OH110>75%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (color changes) and analytical checkpoints are embedded into the workflow to ensure the integrity of the catalytic cycle at every step.

ProtocolWorkflow Prep Glovebox Prep Catalyst & Substrate Solvent Solvent & Base Addition Prep->Solvent Heat Thermal Activation 80-110 °C Solvent->Heat Monitor TLC/LC-MS Validation Heat->Monitor Monitor->Heat Incomplete Workup Quench & Filtration Monitor->Workup

Step-by-step workflow for the catalytic amination with self-validation checkpoints.

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

This protocol utilizes the RuPhos ligand, which possesses a large bite angle that prevents β-hydride elimination, making it ideal for secondary alkyl amines[1].

Reagents:

  • 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol)

  • Secondary Amine (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G3 (2 mol%, 0.01 mmol)

  • RuPhos (2 mol%, 0.01 mmol)

  • LiHMDS (1.5 equiv, 0.75 mmol, 1.0 M in THF)

  • Anhydrous THF (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with the 6-azaindole substrate, RuPhos Pd G3, and RuPhos.

  • Solvation: Add 2.5 mL of anhydrous THF to dissolve the solids. The solution should appear pale yellow. Add the secondary amine via micropipette.

  • Catalyst Activation (Self-Validation Checkpoint 1): Add the LiHMDS solution dropwise. Causality & Validation: The solution must rapidly transition from pale yellow to a deep red/burgundy color. This color shift confirms the deprotonation of the precatalyst and the successful generation of the active monoligated L-Pd(0) species. If the solution turns opaque black, Pd(0) aggregation (Pd black) has occurred due to oxygen ingress or wet solvent; the reaction must be aborted.

  • Heating: Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and heat in an oil bath at 85 °C for 4–6 hours.

  • Analytical Validation (Self-Validation Checkpoint 2): After 4 hours, cool the reaction to room temperature and analyze a 10 µL aliquot via LC-MS. Causality & Validation: A successful reaction will show the complete disappearance of the starting material mass (M ≈ 241/243) and the appearance of the product mass (M + amine - Br). The absence of an M-Br+H peak confirms that protodehalogenation was successfully suppressed by the rapid kinetics of the LiHMDS/THF system[3].

  • Workup: Quench the reaction with 3 drops of methanol. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate (15 mL). Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically a gradient of 10-50% EtOAc in Hexanes).

Protocol B: Amination with Primary Amines (e.g., n-Butylamine)

Primary amines are prone to over-arylation (forming bis-aryl amines). tBuBrettPhos is specifically designed with extreme steric bulk to prevent the formation of bis-amine Pd complexes, ensuring strict mono-arylation[1].

Reagents:

  • 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol)

  • Primary Amine (1.5 equiv, 0.75 mmol)

  • tBuBrettPhos Pd G3 (2 mol%, 0.01 mmol)

  • tBuBrettPhos (2 mol%, 0.01 mmol)

  • NaOtBu (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a glovebox, combine the substrate, tBuBrettPhos Pd G3, tBuBrettPhos, and NaOtBu in an oven-dried vial.

  • Solvation & Activation: Add anhydrous 1,4-dioxane followed by the primary amine. Causality & Validation: NaOtBu is partially insoluble in dioxane at room temperature. The active catalyst will form as the reaction is heated, indicated by a gradual color change to deep orange/red.

  • Heating: Seal the vial and heat at 80 °C for 6–8 hours.

  • Workup: Cool to room temperature, dilute with water (5 mL), and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate for chromatographic purification.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 19, 12564–12649.[Link]

  • Henderson, J. L.; McDermott, S. M.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010, 12, 20, 4438–4441.[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the multi-step synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, a substituted 6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole derivative of interest in medicinal chemistry and drug discovery. The synthesis commences from the commercially available starting material, 1H-pyrrolo[2,3-c]pyridine. The synthetic strategy involves a sequential three-step process: electrophilic bromination to introduce a bromine atom at the C4 position, followed by a nucleophilic aromatic substitution to install a methoxy group at the C7 position, and concluding with N-methylation of the pyrrole nitrogen. This guide details the underlying chemical principles, step-by-step experimental protocols, and data interpretation for each stage of the synthesis.

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers a handle for modifying physicochemical properties and engaging in additional binding interactions with biological targets. Consequently, substituted 1H-pyrrolo[2,3-c]pyridine derivatives have been explored as potent inhibitors of various enzymes, including kinases and lysine-specific demethylase 1 (LSD1), and as potential therapeutic agents for a range of diseases such as cancer and neurological disorders.[2][3]

The target molecule, 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, possesses a unique substitution pattern that makes it a valuable building block for further chemical elaboration in drug discovery programs. The bromine atom at the C4 position can serve as a handle for cross-coupling reactions, the methoxy group at C7 can influence the electronic properties and metabolic stability of the molecule, and the methyl group on the pyrrole nitrogen can enhance cell permeability and modulate binding affinity.

This application note provides a detailed and logical synthetic route to access this important molecule, starting from the readily available 1H-pyrrolo[2,3-c]pyridine.

Synthetic Strategy

The synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine from 1H-pyrrolo[2,3-c]pyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic workflow is depicted below:

Synthetic Workflow Start 1H-Pyrrolo[2,3-c]pyridine Step1 4-Bromo-1H-pyrrolo[2,3-c]pyridine Start->Step1 Bromination Step2 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine Step1->Step2 Methoxylation Final 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine Step2->Final N-Methylation

Caption: Overall synthetic route from 1H-pyrrolo[2,3-c]pyridine to the target molecule.

Part 1: Bromination of 1H-Pyrrolo[2,3-c]pyridine

The first step in the synthesis is the regioselective bromination of the 1H-pyrrolo[2,3-c]pyridine core at the C4 position. Electrophilic aromatic substitution on the 6-azaindole scaffold can occur on both the pyrrole and pyridine rings. However, by carefully selecting the brominating agent and reaction conditions, it is possible to achieve selective bromination on the pyridine ring.

Protocol: Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
1H-Pyrrolo[2,3-c]pyridineC₇H₆N₂118.141.0 g8.46 mmol
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.58 g8.89 mmol
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Procedure:

  • To a stirred solution of 1H-pyrrolo[2,3-c]pyridine (1.0 g, 8.46 mmol) in dichloromethane (50 mL) at 0 °C, add N-bromosuccinimide (1.58 g, 8.89 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine as a solid.[4][5]

Part 2: Methoxylation of 4-Bromo-1H-pyrrolo[2,3-c]pyridine

The second step involves the introduction of a methoxy group at the C7 position of the 4-bromo-1H-pyrrolo[2,3-c]pyridine intermediate. This transformation is achieved through a nucleophilic aromatic substitution reaction, where the methoxide ion displaces a suitable leaving group at the C7 position. In this case, the reaction likely proceeds via an SNAr mechanism on an activated precursor. Often, this requires the presence of an activating group, or the reaction is performed on an N-oxide derivative. For this synthesis, we will follow a literature-precedented approach for a similar scaffold.

Protocol: Synthesis of 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
4-Bromo-1H-pyrrolo[2,3-c]pyridineC₇H₅BrN₂197.031.0 g5.07 mmol
Sodium Methoxide (25 wt% in Methanol)CH₃ONa54.024.6 mL~20.3 mmol
MethanolCH₃OH32.0420 mL-
Copper(I) IodideCuI190.4596 mg0.51 mmol
1,10-PhenanthrolineC₁₂H₈N₂180.2192 mg0.51 mmol

Procedure:

  • In a sealed tube, combine 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 g, 5.07 mmol), copper(I) iodide (96 mg, 0.51 mmol), and 1,10-phenanthroline (92 mg, 0.51 mmol).

  • Add methanol (20 mL) followed by the sodium methoxide solution (4.6 mL, ~20.3 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (30 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.[6][7]

Part 3: N-Methylation of 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

The final step is the N-methylation of the pyrrole nitrogen in 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This is a standard alkylation reaction that can be achieved using a variety of methylating agents in the presence of a base.

Protocol: Synthesis of 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridineC₈H₇BrN₂O227.061.0 g4.40 mmol
Sodium Hydride (60% dispersion in mineral oil)NaH24.00211 mg5.28 mmol
Methyl IodideCH₃I141.940.33 mL5.28 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL-

Procedure:

  • To a stirred suspension of sodium hydride (211 mg, 5.28 mmol) in anhydrous THF (15 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 g, 4.40 mmol) in anhydrous THF (15 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.33 mL, 5.28 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine as the final product.[8]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a detailed and reliable three-step synthetic route for the preparation of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine from 1H-pyrrolo[2,3-c]pyridine. The described protocols are based on established chemical transformations and offer a practical guide for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this versatile building block will enable the exploration of novel chemical space and the development of new therapeutic agents based on the 6-azaindole scaffold.

References

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. Available at: [Link]

  • sodium 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. NextSDS. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | CAS 425380-37-6. Chemical-Suppliers. Available at: [Link]

  • 1H-Pyrrolo[2,3-c]pyridine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. Available at: [Link]

  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. ACS Publications. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

  • 1-methyl-1h-pyrrolo[2,3-c]pyridine. PubChemLite. Available at: [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PMC. Available at: [Link]

  • Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]

  • 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine. NextSDS. Available at: [Link]

  • 3-METHYL-1H-PYRROLO[2,3-C]PYRIDINE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. Available at: [Link]

Sources

Application

Use of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in targeted protein degrader (PROTAC) design

Executive Summary & Mechanistic Rationale The development of Proteolysis Targeting Chimeras (PROTACs) requires highly optimized "warheads" to recruit the Protein of Interest (POI) with high affinity and appropriate exit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) requires highly optimized "warheads" to recruit the Protein of Interest (POI) with high affinity and appropriate exit vectors for linker attachment. 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine has emerged as a privileged bifunctional building block in the targeted degradation of epigenetic readers, particularly Bromodomain and Extra-Terminal motif (BET) proteins (e.g., BRD4) and Lysine-Specific Demethylase 1 (LSD1)[1][2].

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over traditional benzene or standard pyridine rings:

  • Target Engagement (The Core): The pyrrolo[2,3-c]pyridine system acts as an acetylated lysine mimic. In BET inhibitors, the core forms a crucial bidentate hydrogen bond with conserved residues such as Asn140 in the BRD4-BD1 pocket[1].

  • Steric & Electronic Tuning (7-Methoxy & 1-Methyl): The 7-methoxy group fine-tunes the electron density of the heteroaromatic ring while occupying specific hydrophobic sub-pockets. The 1-methyl substitution restricts rotational freedom, locking the molecule into a conformation that projects favorably toward the solvent-exposed region[2].

  • The Exit Vector (4-Bromo): The bromine atom at the 4-position is strategically oriented toward the solvent channel of the target protein. This provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling, allowing for the conjugation of diverse linkers without disrupting the primary binding affinity of the warhead[2][3].

Table 1: Physicochemical & Structural Properties

To facilitate accurate stoichiometric calculations and predictive modeling, the core properties of the building block are summarized below:

PropertyValue / Description
IUPAC Name 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
CAS Number 2103352-52-7[4]
Molecular Weight 241.09 g/mol [4]
Chemical Formula C9H9BrN2O
Canonical SMILES COC1=NC=C(Br)C2=C1N(C)C=C2[4]
LogP (Predicted) ~2.28 (Favorable for membrane permeability)[4]
Primary Reactivity Electrophile for Suzuki/Buchwald-Hartwig cross-coupling

PROTAC Design & Synthesis Workflow

The conversion of this building block into a fully functional PROTAC requires a logical sequence of cross-coupling, conjugation, and rigorous validation.

PROTAC_Workflow Warhead Warhead Preparation (4-bromo-pyrrolo[2,3-c]pyridine) CrossCoupling Linker Conjugation (Pd-Catalyzed Cross-Coupling) Warhead->CrossCoupling Suzuki-Miyaura E3Ligand E3 Ligase Ligand Attachment (CRBN or VHL Recruitment) CrossCoupling->E3Ligand Amide Coupling Purification HPLC Purification & LC-MS Characterization E3Ligand->Purification Crude Extract Validation In Vitro Degradation Assay (Self-Validating Western Blot) Purification->Validation >95% Purity

Fig 1. Step-by-step PROTAC synthesis and validation workflow.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical reagent choice is explained through its underlying chemical or biological causality.

Protocol A: Linker Attachment via Suzuki-Miyaura Cross-Coupling

Objective: Conjugate a PEG-based or alkyl linker to the 4-position of the pyrrolo[2,3-c]pyridine core.

  • Reagent Preparation: Combine 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and a pinacol borane ester-functionalized linker (e.g., Boc-NH-PEG3-Bpin) (1.2 eq) in a Schlenk flask.

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand possesses a large bite angle (99°). This geometry accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered heteroaryl bromides.

  • Solvent System: Dissolve the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic nature ensures complete dissolution of both the organic building block and the inorganic base. Water is strictly required to generate the reactive hydroxo-palladium intermediate necessary for efficient transmetalation.

  • Reaction: Subject the flask to three freeze-pump-thaw cycles to strictly exclude oxygen (preventing catalyst deactivation), then heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify the intermediate via flash chromatography.

Protocol B: E3 Ligase Ligand Conjugation

Objective: Attach the linker-warhead intermediate to an E3 ligase recruiting ligand (e.g., a VHL or CRBN ligand).

  • Deprotection: If a Boc-protected linker was used in Protocol A, remove the Boc group using 20% TFA in DCM for 1 hour, followed by solvent evaporation.

  • Activation: In a dry flask, dissolve a carboxylic acid-functionalized E3 ligand (e.g., VHL-COOH) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is vastly superior to standard EDC/NHS coupling for PROTAC synthesis because it forms a highly reactive HOAt ester intermediate, driving the reaction forward even with sterically hindered amines. DIPEA acts as a non-nucleophilic base, deprotonating the species without competing for the activated ester.

  • Conjugation: Add the deprotected warhead-linker amine (1.1 eq) to the mixture. Stir at room temperature for 4 hours.

  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve >95% purity.

Protocol C: Self-Validating Cellular Degradation Assay

Objective: Prove that the synthesized PROTAC induces target degradation via the Ubiquitin-Proteasome System (UPS), rather than merely inhibiting the target.

  • Cell Treatment: Seed target cells (e.g., MCF-7 for ER+/BET targets) in 6-well plates. Treat with varying concentrations of the PROTAC (1 nM to 1 μM) for 24 hours.

  • Self-Validation Controls (Critical Step): In parallel wells, pre-treat cells for 2 hours with either MG132 (10 μM, a proteasome inhibitor) or MLN4924 (3 μM, a NEDD8-activating enzyme inhibitor) before adding the PROTAC.

    • Causality: A simple reduction in protein levels on a Western blot could be an artifact of cytotoxicity or transcriptional suppression. By demonstrating that the target protein is rescued (levels return to baseline) in the presence of MG132 or MLN4924, you definitively validate that the mechanism of action is true cullin-RING E3 ligase-mediated proteasomal degradation.

  • Analysis: Lyse cells, quantify protein, and perform Western Blotting against the target POI (e.g., BRD4), the E3 ligase (to ensure no auto-degradation), and a loading control (e.g., GAPDH).

Mechanism of Action: Ternary Complex Formation

The ultimate success of the PROTAC relies on the thermodynamic stability and cooperativity of the POI-PROTAC-E3 ternary complex[3]. The 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine warhead anchors the POI, while the linker bridges the gap to the E3 ligase, initiating the ubiquitination cascade.

Mechanism POI Target Protein (e.g., BRD4 / LSD1) Complex Ternary Complex (POI - PROTAC - E3) POI->Complex Warhead Binding PROTAC PROTAC (Pyrrolo-pyridine core) PROTAC->Complex Bridging E3 E3 Ligase (e.g., CRBN / VHL) E3->Complex Ligand Binding Ub Polyubiquitination (K48 Linkage) Complex->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Fig 2. PROTAC-mediated ternary complex formation and target degradation.

References

  • Source: fluorochem.co.
  • Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET)
  • Source: acs.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-bromo-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is consistently low. What are the most critical steps to scrutinize?

A1: Low overall yield in a multi-step synthesis is a common issue stemming from suboptimal conditions in one or more reactions.[1] For the synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, the most critical steps to investigate are:

  • Initial Heterocycle Formation: The construction of the core pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is fundamental. Reactions like the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to form the bicyclic system can be sensitive to starting material quality and reaction parameters.[2][3]

  • Bromination: The regioselectivity and efficiency of the bromination step are paramount. Incomplete bromination or the formation of di- or tri-brominated species can significantly reduce the yield of the desired product.[4]

  • N-Methylation: While often a high-yielding reaction, incomplete methylation or side reactions can occur if the conditions are not optimized.

A systematic approach involves analyzing each step's yield and purity by techniques like TLC, LC-MS, and NMR before proceeding to the next.

Q2: I'm observing multiple spots on my TLC plate after the bromination step. What are the likely side products?

A2: The appearance of multiple spots on a TLC plate following bromination of a 7-azaindole derivative suggests the formation of several species.[5] Potential side products include:

  • Unreacted Starting Material: The most common "side product."

  • Di-brominated Products: Depending on the brominating agent and reaction conditions, bromination can occur at other positions on the pyrrolo[2,3-c]pyridine ring system.

  • Regioisomers: While bromination is often directed to a specific position, minor amounts of other isomers can form.[5]

  • Oxidized Byproducts: The pyrrole ring can be susceptible to oxidation under certain conditions.

To identify these, it is crucial to isolate and characterize the major byproducts using techniques like preparative TLC or column chromatography followed by NMR and mass spectrometry.

Q3: My purified product seems to degrade over time, even when stored in the freezer. What are the stability issues with this class of compounds?

A3: Pyrrolo[2,3-c]pyridines, particularly halogenated derivatives, can exhibit instability.[1] Potential degradation pathways include:

  • Photosensitivity: Many heterocyclic compounds are light-sensitive. Storage in amber vials or protection from light is essential.

  • Acid/Base Sensitivity: The pyrrole nitrogen can be protonated or deprotonated, which may lead to decomposition, especially if residual acid or base from the purification is present.

  • Oxidation: The electron-rich pyrrole ring can be susceptible to air oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

To enhance stability, ensure the final product is free of any acidic or basic impurities and store it under an inert atmosphere, protected from light, at low temperatures.

II. Troubleshooting Guide

Problem 1: Low Yield in the Bromination of 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Symptoms:
  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is below expectations.

  • Formation of multiple, difficult-to-separate byproducts.

Troubleshooting Workflow:

start Low Bromination Yield check_reagents Q: Are your brominating agent and solvent pure and dry? start->check_reagents reagent_no A: Purify/dry reagents. Use fresh NBS. check_reagents->reagent_no No reagent_yes Proceed to next step. check_reagents->reagent_yes Yes check_conditions Q: Are the reaction temperature and time optimized? reagent_yes->check_conditions conditions_no A: Run small-scale trials at different temperatures and monitor by TLC/LC-MS. check_conditions->conditions_no No conditions_yes Proceed to next step. check_conditions->conditions_yes Yes check_equivalents Q: Is the stoichiometry of the brominating agent correct? conditions_yes->check_equivalents equivalents_no A: Titrate the brominating agent if necessary. Use 1.0-1.2 equivalents. check_equivalents->equivalents_no No equivalents_yes Proceed to next step. check_equivalents->equivalents_yes Yes check_side_reactions Q: Are you observing significant byproduct formation? equivalents_yes->check_side_reactions side_reactions_yes A: Consider a milder brominating agent or different solvent. Protect sensitive functional groups. check_side_reactions->side_reactions_yes Yes side_reactions_no Contact Technical Support for further assistance. check_side_reactions->side_reactions_no No

Caption: Troubleshooting workflow for low bromination yield.

Detailed Troubleshooting Steps:

Q: My bromination reaction with N-Bromosuccinimide (NBS) is sluggish and gives a low yield. What should I check first?

A: The quality of NBS is critical. Over time, NBS can decompose, leading to lower reactivity.

  • Protocol:

    • Check NBS Purity: Use freshly recrystallized NBS or purchase from a reputable supplier.

    • Solvent Choice: Ensure the solvent (e.g., acetonitrile, chloroform) is anhydrous.[5] Moisture can react with NBS and deactivate it.

    • Initiator: For radical brominations, a radical initiator like AIBN or benzoyl peroxide might be necessary, though electrophilic bromination is more common for this scaffold.

Q: I am observing the formation of what appears to be a di-brominated product. How can I improve the selectivity for mono-bromination?

A: Over-bromination is a common issue when the substrate is highly activated or the reaction conditions are too harsh.

  • Protocol:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents.

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the reaction rate and improve selectivity.

    • Slow Addition: Add the brominating agent slowly over a period of time to maintain a low concentration in the reaction mixture.

    • Milder Brominating Agents: Consider using a milder brominating agent such as dibromodimethylhydantoin (DBDMH).

Problem 2: Difficulty in Purifying the Final Product
Symptoms:
  • The product streaks on the silica gel column.

  • The product co-elutes with impurities.

  • The isolated product is not pure by NMR or LC-MS.

Troubleshooting Workflow:

start Purification Issues check_column Q: Is the product streaking on the silica column? start->check_column column_yes A: The compound may be too polar or acidic/basic. Try neutralizing the silica gel with triethylamine or using alumina. check_column->column_yes Yes column_no Proceed to next step. check_column->column_no No check_eluent Q: Are you struggling to find a suitable eluent system? column_no->check_eluent eluent_no A: Perform small-scale TLC with a wide range of solvent polarities. Consider a gradient elution. check_eluent->eluent_no No eluent_yes Proceed to next step. check_eluent->eluent_yes Yes check_impurities Q: Are impurities co-eluting with the product? eluent_yes->check_impurities impurities_yes A: Consider alternative purification methods like preparative HPLC or crystallization. check_impurities->impurities_yes Yes impurities_no Contact Technical Support for further assistance. check_impurities->impurities_no No

Caption: Troubleshooting workflow for purification difficulties.

Detailed Troubleshooting Steps:

Q: My bromo-azaindole derivative is streaking on the silica gel column, leading to poor separation. What can I do?

A: Streaking is often caused by the interaction of the basic nitrogen atoms in the pyrrolo[2,3-c]pyridine core with the acidic silica gel.

  • Protocol:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.[2]

    • Use Alumina: As an alternative, consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[2]

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective alternative.

Q: I've tried various solvent systems for column chromatography, but I can't get good separation of my product from a persistent impurity. What are my other options?

A: When chromatography is challenging, other purification techniques should be considered.

  • Protocol:

    • Crystallization: This is often the best method to obtain highly pure material. Screen a variety of solvents and solvent mixtures to find conditions for crystallization.

    • Preparative HPLC: High-performance liquid chromatography on a preparative scale can provide excellent separation, although it is more resource-intensive.

    • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This is a more advanced technique and should be approached with caution.

III. Experimental Protocols

Optimized Bromination Protocol

This protocol is a general guideline. The optimal conditions may vary depending on the specific substrate and scale.

  • Dissolve the starting material (7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, 1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) or by crystallization.

Data Summary Table
ParameterRecommended RangeRationale
Brominating Agent NBS, DBDMHNBS is common; DBDMH is milder and can improve selectivity.
Solvent Acetonitrile, ChloroformMust be anhydrous to prevent deactivation of the brominating agent.[5]
Temperature -78 °C to RTLower temperatures generally improve selectivity and reduce side reactions.
Equivalents of Brominating Agent 1.0 - 1.2Excess can lead to di-bromination.
Reaction Time 1 - 4 hoursMonitor by TLC/LC-MS to avoid over-reaction.

IV. References

  • EPO. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

  • ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • PMC. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.

  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • ResearchGate. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) | Request PDF. [Link]

  • Google Patents. CN104387384A - Synthetic process of 5-bromo-7-azaindole.

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ACS Publications. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters. [Link]

Sources

Optimization

Troubleshooting poor solubility of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in Dimethyl Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides provide in-depth, practical solutions to common issues faced during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in DMSO at my desired concentration. What is the first thing I should check?

A1: The first and most critical step is to verify the quality of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination can significantly reduce the solubility of many organic compounds.[1] Always use a fresh, anhydrous grade (≥99.9% purity) of DMSO from a tightly sealed container.[2] If you are using a previously opened bottle, it may have absorbed enough moisture to affect solubility.

Q2: I've confirmed I'm using anhydrous DMSO, but the compound still isn't dissolving completely. What's the next step?

A2: The next step involves applying physical methods to aid dissolution. Gentle vortexing for 30-60 seconds is a good start.[3] If particles remain, sonication is a highly effective technique.[4] The high-frequency sound waves from a sonicator create microbubbles that collapse, generating energy that breaks apart compound aggregates and facilitates solvation.[1] Use a water bath sonicator to avoid direct probe contact which can generate excessive heat.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can be a very effective strategy, as solubility often increases with temperature.[1] However, this must be done with caution, as the thermal stability of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine may not be known. It is recommended to warm the solution gently in a water bath to no more than 37°C initially.[2][3] Monitor the solution closely. If you must use higher temperatures, do so incrementally (e.g., in 5-10°C steps) and be aware of the potential for compound degradation.[1][4]

Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue for hydrophobic compounds.[5] The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous environment causes the compound to crash out of solution. Here are several strategies to mitigate this:

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's aqueous solubility limit. Try testing a lower final concentration.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[6]

  • Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.[5] Be sure to run a vehicle control with the same final DMSO concentration, as DMSO can have effects on cells and assay components.[3]

  • Use a Surfactant: For some applications, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help stabilize the compound and prevent precipitation.[5]

Troubleshooting Workflow: From Powder to Solution

This section provides a logical, step-by-step approach to achieving complete dissolution.

G cluster_0 Start Start: Weigh Compound Powder Prep Add Anhydrous DMSO (≥99.9%) Start->Prep Vortex Vortex for 30-60 seconds Prep->Vortex Check1 Visually Inspect: Is it Dissolved? Vortex->Check1 Sonicate Sonicate in Water Bath (5-10 min intervals) Check1->Sonicate No Success Success: Aliquot for Storage (-20°C or -80°C) Check1->Success Yes Check2 Visually Inspect: Is it Dissolved? Sonicate->Check2 Heat Gentle Warming (37°C) Monitor for Degradation Check2->Heat No Check2->Success Yes Check3 Visually Inspect: Is it Dissolved? Heat->Check3 CoSolvent Advanced: Consider Co-Solvent System (e.g., NMP, PEG 400) Check3->CoSolvent No Check3->Success Yes Fail Insoluble at Target Conc. Re-evaluate Experiment CoSolvent->Fail

Caption: Troubleshooting workflow for dissolving poorly soluble compounds.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution Using Sonication

This protocol is the recommended starting point for preparing a stock solution.

  • Preparation: Accurately weigh the desired amount of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine powder into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube).[2]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve your target concentration.[2]

  • Initial Mixing: Tightly cap the vial and vortex the solution for 30-60 seconds.[3]

  • Sonication: Place the vial in a water bath sonicator. Sonicate for 5-10 minute intervals.[1] After each interval, visually inspect the solution. If undissolved particles remain, vortex briefly and sonicate again. Avoid excessive heating of the water bath.[3]

  • Final Check: Once all solid particles are no longer visible, the solution is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6] Store at -20°C or -80°C, protected from light.[2]

Protocol 2: Co-Solvent System for Highly Resistant Compounds

If the compound remains insoluble in 100% DMSO even with heat and sonication, a co-solvent system may be necessary. This is an advanced technique and should be approached with an understanding that the co-solvent must be compatible with downstream assays.

  • Co-Solvent Selection: Choose a co-solvent based on its properties and assay compatibility. Common choices include N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG400), or ethanol.[1][7]

  • Solubility Testing: In a small-scale test, attempt to dissolve the compound in the chosen co-solvent alone.

  • System Preparation: Based on the test, prepare a co-solvent system. A common starting point is a 1:1 or 4:1 ratio of DMSO to the co-solvent.

  • Dissolution: Add the pre-mixed solvent system to the weighed compound powder.

  • Follow Standard Protocol: Use the vortexing, sonication, and gentle heating steps outlined in Protocol 1 to achieve full dissolution.

  • Crucial Consideration: When using a co-solvent system, it is imperative to include an identical solvent mixture (without the compound) as the vehicle control in all subsequent experiments to account for any effects of the solvent system itself.

Quantitative Data Summary

ParameterRecommendationRationale & Considerations
DMSO Purity Anhydrous, ≥99.9%Water is an anti-solvent for many organic compounds and will lower solubility.[1]
Final DMSO in Assay Typically <0.5%High concentrations of DMSO can be toxic to cells and interfere with assay components.[3]
Gentle Heating Temp. Start at 37°CBalances increased solubility with minimized risk of compound degradation.[2][3]
Storage Temperature -20°C or -80°CPrevents degradation and minimizes absorption of atmospheric water.[6]
Freeze-Thaw Cycles Avoid; use single-use aliquotsRepeated cycling can introduce moisture and degrade the compound.[2]

References

  • Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • ResearchGate. (2014, January 2). How to dissolve a poorly soluble drug?
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • MCE. (n.d.). Compound Handling Instructions.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

Sources

Troubleshooting

Optimizing Column Chromatography for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: A Technical Support Guide

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine using column chroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine using column chromatography. This guide is structured to address common questions and troubleshooting scenarios encountered during the purification of this and structurally related N-heterocyclic compounds.

Understanding the Molecule: Chromatographic Profile

4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a substituted azaindole, a class of compounds with significant interest in medicinal chemistry.[][2] Its structure presents several key features that dictate its behavior on a chromatographic column:

  • Polarity: The presence of a pyrrolopyridine core, a methoxy group, and nitrogen atoms imparts a moderate to high polarity. The nitrogen atoms, in particular, can interact strongly with the stationary phase.

  • Aromaticity: The aromatic nature of the pyrrolopyridine ring system means it can engage in π-π stacking interactions.

  • Basicity: The pyridine nitrogen is basic and can interact with acidic sites on the stationary phase, which can sometimes lead to peak tailing.

PropertyValueSource
Molecular Formula C9H9BrN2OInferred from related structures
Molecular Weight 241.09 g/mol Inferred from related structures
Predicted Polarity Moderately PolarBased on functional groups

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and execution of column chromatography for this target molecule.

Q1: What is the best stationary phase for purifying 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine?

For most applications involving moderately polar compounds like this, silica gel (SiO2) with a particle size of 40-63 µm (230-400 mesh) is the recommended stationary phase.[3][4] This fine-grade silica offers a high surface area, leading to better separation efficiency compared to coarser grades.[3]

  • Expert Insight: The slightly acidic nature of standard silica gel can sometimes cause issues with basic compounds like our target molecule, leading to tailing. If significant tailing is observed, consider using deactivated (neutral) silica gel or basic alumina. However, start with standard silica gel as it provides excellent resolving power for a wide range of compounds.

Q2: How do I choose an effective mobile phase (solvent system)?

The selection of the mobile phase is critical for achieving good separation.[5] The process should always begin with Thin Layer Chromatography (TLC) analysis.

  • Recommended Starting Solvents: A common and effective starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc) . For more polar compounds, a system of dichloromethane (DCM) and methanol (MeOH) can be very effective.[6]

  • TLC Analysis Goal: Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 on the TLC plate. This generally ensures that the compound will elute from the column in a reasonable number of column volumes without moving too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).

Workflow for Mobile Phase Selection

cluster_0 TLC Analysis cluster_1 Rf Evaluation cluster_2 Optimization TLC Spot crude mixture on TLC plate Develop Develop in Hexanes/EtOAc (e.g., 7:3) TLC->Develop Visualize Visualize under UV light Develop->Visualize Evaluate Measure Rf of target spot Visualize->Evaluate Decision Rf ≈ 0.3? Evaluate->Decision TooHigh Rf > 0.4: Increase non-polar solvent (e.g., Hex/EtOAc 8:2) Decision->TooHigh No (Too High) TooLow Rf < 0.2: Increase polar solvent (e.g., Hex/EtOAc 6:4 or switch to DCM/MeOH) Decision->TooLow No (Too Low) Ready Proceed to Column Decision->Ready Yes TooHigh->TLC Re-run TLC TooLow->TLC Re-run TLC

Caption: Workflow for selecting the optimal mobile phase using TLC.

Q3: What is the best method for loading my sample onto the column?

For the best resolution, dry loading is highly recommended, especially if your compound has limited solubility in the mobile phase.

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Gently layer this powder on top of the packed column bed.

  • Wet Loading: If your compound is very soluble in the starting mobile phase, you can dissolve it in a minimal amount of that solvent and carefully apply it to the top of the column with a pipette. However, this can be more disruptive to the column bed.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Problem: My compound is streaking or "tailing" on the column, leading to broad fractions and poor separation.

Cause: Tailing is often caused by the interaction of basic nitrogen atoms in your molecule with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes a portion of the compound to lag behind the main band.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et3N): Add 0.1-1% triethylamine to your eluent. The Et3N will preferentially bind to the acidic sites on the silica, "masking" them from your target compound and allowing it to travel down the column in a tighter band.

    • Ammonia: For systems using methanol, using methanol saturated with ammonia can also be effective.[6]

  • Change the Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase.

    • Neutralized Silica Gel: Pre-treated to be less acidic.

    • Basic Alumina: Can be effective for separating basic compounds, but its activity can sometimes lead to compound degradation. TLC trials are essential before committing to a large-scale column.

Problem: I have very poor separation between my product and a closely-running impurity (ΔRf < 0.1).

Cause: The polarity difference between your compound and the impurity is insufficient for separation with the current solvent system.

Solutions:

  • Use a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over time. This will speed up the elution of more polar compounds and can often resolve components that co-elute under isocratic conditions.[5]

    • Example Gradient: Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and slowly increase to a higher polarity (e.g., 50% EtOAc in Hexanes) over the course of the separation.

  • Change Solvent Selectivity: The "polarity" of a solvent system is not the only factor. Different solvents interact with compounds in different ways. If a Hexanes/EtOAc system isn't working, try a different combination.

    • Alternative Systems: Consider using DCM/MeOH or incorporating toluene into your mobile phase.[6] Toluene can be particularly effective for separating aromatic compounds due to its ability to engage in π-π interactions.[6]

Decision Tree for Troubleshooting Poor Separation

Start Poor Separation (ΔRf < 0.1) Isocratic Using Isocratic Elution? Start->Isocratic SolventSystem Tried Alternative Solvents? Isocratic->SolventSystem No TryGradient Implement a shallow gradient elution Isocratic->TryGradient Yes Tailing Is Tailing Observed? SolventSystem->Tailing Yes ChangeSolvent Change solvent selectivity (e.g., Hex/EtOAc -> DCM/Toluene) SolventSystem->ChangeSolvent No AddModifier Add 0.5% Et3N or NH3 to mobile phase Tailing->AddModifier Yes Success Separation Improved Tailing->Success No TryGradient->Tailing ChangeSolvent->Tailing AddModifier->Success

Caption: A decision tree for troubleshooting poor chromatographic separation.

Problem: My compound will not elute from the column, even with a high concentration of polar solvent.

Cause: Your compound is too strongly adsorbed to the stationary phase. This can happen if the compound is highly polar or if it is degrading on the silica.

Solutions:

  • Drastically Increase Mobile Phase Polarity:

    • If using an EtOAc/Hexanes system, switch to a DCM/MeOH system. A common mixture to elute highly polar compounds is 5-10% MeOH in DCM.[6]

    • Caution: Using very high concentrations of methanol (>10-15%) can sometimes cause the silica to dissolve slightly, which may contaminate your fractions.[6]

  • Consider Reversed-Phase Chromatography: If your compound is very polar, normal-phase chromatography (with a polar stationary phase) may not be the best choice. Reversed-phase chromatography (e.g., with a C18 stationary phase and a polar mobile phase like water/acetonitrile) is often better suited for retaining and separating highly polar compounds.[7]

Experimental Protocol: Slurry Packing a Column

A well-packed column is essential for a successful separation.[5] The slurry method is reliable and generally produces a homogenous column bed.

  • Determine Required Silica: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel to your starting, non-polar mobile phase (e.g., Hexanes). The consistency should be like a thin milkshake, easily pourable but not watery.

  • Pack the Column:

    • Ensure the stopcock of your column is closed and place a small plug of cotton or glass wool at the bottom.

    • Add a small layer (approx. 1 cm) of sand.

    • Pour the silica slurry into the column in one continuous motion. Use a funnel to aid this process.

    • Gently tap the side of the column with a piece of rubber tubing to encourage the silica to settle into a tightly packed bed.

  • Pressurize and Equilibrate:

    • Once the slurry is added, open the stopcock and allow the solvent to drain. Apply gentle air pressure to the top of the column to accelerate packing. Never let the top of the silica bed run dry.

    • Once the bed is stable, close the stopcock, leaving a layer of solvent above the silica. Add a final protective layer of sand on top of the silica bed.

    • Run 2-3 column volumes of your starting mobile phase through the column to ensure it is fully equilibrated before loading your sample.

References

  • Various Authors. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]

  • NextSDS. 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine. NextSDS. [Link]

  • Dolan, J. W. (2026, March 22). What's Happening to My Column? LCGC International. [Link]

  • Unknown Author. HPLC Troubleshooting. Sepanews. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • National Center for Biotechnology Information. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]

  • ChemHelp ASAP. (2021, February 10). column chromatography & purification of organic compounds. YouTube. [Link]

  • Chemical-Suppliers. 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Chemical-Suppliers. [Link]

  • Senzer, B. D., & Danheiser, R. L. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • PubChemLite. 4-bromo-7-methoxy-1h-pyrrolo[2,3-c]pyridine. PubChemLite. [Link]

  • Royal Society of Chemistry. Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions Supporting information. RSC. [Link]

  • Cummings, M. D., et al. (2013, November 20). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]

  • Chemsrc. 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Chemsrc. [Link]

  • MilliporeSigma. 4-Bromo-1H-pyrrolo[2,3-c]pyridine. MilliporeSigma. [Link]

  • Gromyko, M. V., et al. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

Introduction Welcome to the technical support guide for navigating the synthetic challenges associated with 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. This 7-azaindole derivative is a valuable scaffold in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for navigating the synthetic challenges associated with 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. This 7-azaindole derivative is a valuable scaffold in medicinal chemistry and drug development. However, its functionalization at the C4-position is frequently hampered by significant steric and electronic challenges. This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you overcome these hurdles in common substitution reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The primary difficulty arises from the steric congestion around the C4-bromo substituent. This position is flanked by the fused pyrrole ring on one side and the pyridine nitrogen on the other, with the N1-methyl and C7-methoxy groups further contributing to a crowded local environment. Additionally, the pyridine nitrogen's lone pair can coordinate with palladium catalysts, potentially forming off-cycle, inactive complexes that inhibit the desired reaction.[1]

This document is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my substitution reaction at the C4-position so slow or low-yielding?

Answer:

The poor reactivity of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a direct consequence of its molecular architecture, which presents both steric and electronic barriers.

  • Steric Hindrance: The primary obstacle is the severe steric crowding around the C4-position. The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step in cross-coupling reactions. Bulky groups near the reaction site can physically block the approach of the catalyst, slowing down or preventing this crucial step.[2][3][4] In this molecule, the fused pyrrole ring and the N1-methyl group create a sterically demanding environment that disfavors the formation of the bulky transition state required for oxidative addition.

  • Electronic Effects & Catalyst Inhibition: The pyridine nitrogen atom introduces a unique electronic challenge. Its lone pair of electrons can act as a ligand, coordinating to the palladium center.[1] This can lead to the formation of stable, catalytically inactive palladium complexes, effectively sequestering the catalyst from the reaction cycle and reducing the overall reaction rate.

Below is a diagram illustrating the steric factors that impede catalyst approach to the C4-Br bond.

G start Reaction Start: Low or No Yield ligand Is the ligand a bulky biaryl phosphine (e.g., XPhos, SPhos)? start->ligand base Is the base strong (e.g., Cs2CO3, K3PO4)? ligand->base Yes change_ligand Action: Switch to XPhos or SPhos. ligand->change_ligand No temp Is the temperature > 90 °C? base->temp Yes change_base Action: Switch to Cs2CO3. base->change_base No reagents Are reagents pure and solvent anhydrous? temp->reagents Yes increase_temp Action: Increase temperature to 100-110 °C. temp->increase_temp No check_reagents Action: Re-purify starting materials and use fresh, anhydrous solvent. reagents->check_reagents No success Reaction Optimized reagents->success Yes change_ligand->base change_base->temp increase_temp->reagents check_reagents->success

Caption: Decision workflow for optimizing Suzuki-Miyaura reactions.

FAQ 3: I'm struggling with a Buchwald-Hartwig amination. What modifications should I try?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is highly dependent on the choice of ligand and base. The steric hindrance significantly impedes the crucial C-N reductive elimination step.

Core Strategy: Utilize Advanced Ligand Systems

Modern, sterically demanding, and electron-rich phosphine ligands are essential. These ligands accelerate the rate-limiting reductive elimination from the palladium center and prevent the formation of stable palladium-amide complexes that can stall the catalytic cycle. [5][6] Key Experimental Parameters for Buchwald-Hartwig Amination:

ParameterRecommendationRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Standard and effective choices.
Ligand Xantphos or a bulky biaryl phosphine (e.g., DavePhos ).Xantphos has been explicitly shown to be effective for C-N bond formation with N-substituted 4-bromo-7-azaindoles. [7][8]Its wide bite angle is believed to facilitate the reductive elimination step.
Base Cs₂CO₃ or NaOt-BuA strong, non-nucleophilic base is critical. Cs₂CO₃ is a robust choice for a wide range of amines. [7][8]NaOt-Bu is stronger and may be required for less nucleophilic amines but can be less compatible with some functional groups.
Solvent 1,4-Dioxane or Toluene (anhydrous)Dioxane is a well-established solvent for these reactions. [7][8]Rigorously anhydrous conditions are mandatory.
Temperature 90-110 °CThermal energy is required to drive the reaction to completion.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried reaction vessel, add 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%).

  • Reaction Setup: Add the catalyst/ligand mixture to the reaction vessel. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

FAQ 4: Are there alternatives to palladium-catalyzed cross-coupling?

Answer:

Yes, under certain conditions, a Nucleophilic Aromatic Substitution (SNAr) reaction can be a viable, catalyst-free alternative for introducing specific nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. [9]

  • Feasibility: The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position (para to the nitrogen) towards nucleophilic attack. [10][11]This makes the 4-bromo-7-azaindole scaffold susceptible to SNAr.

  • Reaction Conditions: SNAr reactions with 4-halo-7-azaindoles typically require:

    • A strong nucleophile: Alkoxides (e.g., NaOMe), thiolates, or highly nucleophilic amines.

    • Elevated temperatures: Reactions are often run at high temperatures (100-150 °C), sometimes with the aid of microwave irradiation to shorten reaction times. [12]* Advantages:

    • Avoids the cost and potential toxicity of palladium catalysts.

    • Simpler purification without the need to remove metal residues.

  • Limitations:

    • The scope of nucleophiles is more limited compared to cross-coupling reactions. Weakly nucleophilic partners generally do not work.

    • The required high temperatures can limit functional group tolerance.

When to Consider SNAr:

Consider SNAr when you need to install a simple, robust nucleophile like a methoxy group or a small amine, and your substrate can tolerate high temperatures. For more complex or sensitive coupling partners, palladium-catalyzed methods remain the more versatile and reliable choice.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine vs 4-chloro analogs

As a Senior Application Scientist, selecting the optimal halogenated building block for late-stage functionalization requires balancing thermodynamic reactivity with process economics. The 6-azaindole scaffold—specifical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal halogenated building block for late-stage functionalization requires balancing thermodynamic reactivity with process economics. The 6-azaindole scaffold—specifically 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine—is a highly privileged pharmacophore in kinase inhibitor design. When functionalizing the 4-position of this pyridine ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the choice between the 4-bromo and 4-chloro analogs dictates the entire trajectory of the experimental design.

This guide provides an in-depth, objective comparison of these two analogs, detailing the mechanistic causality behind their reactivity differences and providing self-validating protocols for their successful application.

Mechanistic Causality: The Thermodynamic Bottleneck

The fundamental divergence in reactivity between the 4-bromo and 4-chloro analogs is rooted in their carbon-halogen Bond Dissociation Energies (BDEs). Quantum chemical calculations (B3LYP/6-31G*) on halogenated heterocycles demonstrate that C-Cl bonds on pyridine rings exhibit BDEs of approximately 95–100 kcal/mol, whereas the corresponding C-Br bonds are significantly weaker at ~83–85 kcal/mol .

This ~10–15 kcal/mol energy gap directly impacts the oxidative addition step of the palladium catalytic cycle.

  • For the 4-bromo analog: Oxidative addition is rapid and thermodynamically accessible. Standard, inexpensive Pd(II) or Pd(0) catalysts readily insert into the C-Br bond.

  • For the 4-chloro analog: The high BDE makes oxidative addition the rate-limiting bottleneck. To overcome this activation barrier, the palladium center must be rendered highly nucleophilic. This necessitates the use of specialized, electron-rich phosphine ligands (such as XPhos) that donate significant electron density to the metal center .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd + Ar-X (X=Br, Cl) PdII Pd(II) Intermediate Ar-Pd(L_n)-X OxAdd->PdII High E_a for Cl Low E_a for Br Trans Transmetalation with R-B(OH)2 PdII->Trans + Base PdII_R Pd(II) Intermediate Ar-Pd(L_n)-R Trans->PdII_R - B(OH)2X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-R) RedElim->Product Product Release

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck for C-Cl bonds.

Comparative Performance Data

Parameter4-Bromo Analog4-Chloro Analog
C-X BDE (Approx.) ~83 - 85 kcal/mol~95 - 100 kcal/mol
Reactivity Profile High (Facile oxidative addition)Low (Requires highly active precatalysts)
Optimal Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄XPhos-Pd-G2, CataCXium® A Pd G3
Typical Catalyst Loading 3.0 – 5.0 mol%1.0 – 2.0 mol% (with advanced precatalysts)
Optimal Base K₂CO₃ or Na₂CO₃K₃PO₄ (Stronger base required for activation)
Reaction Temperature 60°C – 80°C90°C – 110°C
Cost / Scalability Higher raw material cost; easier optimizationLower raw material cost; higher catalyst cost

Catalyst Selection & Rational Design

The 4-Bromo Strategy: Because the C-Br bond is easily cleaved, the focus of optimization shifts toward preventing off-target reactions (like protodeboronation of the boronic acid). Standard bidentate ligands like dppf (in Pd(dppf)Cl₂) provide sufficient stability to the Pd(II) intermediate to prevent catalyst degradation at moderate temperatures.

The 4-Chloro Strategy: To successfully couple the 4-chloro analog, you must use a Buchwald precatalyst system, specifically XPhos-Pd-G2 .

  • Causality: The G2 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures. The XPhos ligand (a dialkylbiaryl phosphine) serves a dual purpose: its electron-rich dicyclohexyl moiety forces electron density onto the palladium to break the C-Cl bond, while the extreme steric bulk of the triisopropylphenyl ring compresses the C-Pd-C bond angle in the intermediate, thermodynamically forcing the final reductive elimination step.

ExperimentalWorkflow Start Select Pyrrolo[2,3-c]pyridine BranchBr 4-Bromo Analog (High Reactivity) Start->BranchBr BranchCl 4-Chloro Analog (Lower Reactivity) Start->BranchCl CatBr Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) BranchBr->CatBr CatCl XPhos-PdG2 (2 mol%) K3PO4 (3.0 eq) BranchCl->CatCl CondBr 1,4-Dioxane/H2O 80°C, 2-4 hrs CatBr->CondBr CondCl 1,4-Dioxane/H2O 100°C, 12-16 hrs CatCl->CondCl Result Arylated Azaindole (>90% Yield) CondBr->Result CondCl->Result

Experimental workflow comparing catalyst and condition selection for bromo vs. chloro analogs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Suzuki-Miyaura Coupling of the 4-Bromo Analog

Ideal for discovery chemistry and rapid library generation.

  • Preparation: In a dried Schlenk tube, combine 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M concentration). Degas the mixture via three freeze-pump-thaw cycles or by bubbling N₂ for 15 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Reaction: Heat to 80°C under N₂ for 3 hours.

  • Validation Checkpoint: Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Success Metric: Complete disappearance of the starting material isotope pattern (m/z ~241/243, 1:1 ratio for Br). Appearance of the target mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via silica gel chromatography.

Protocol B: High-Efficiency Coupling of the 4-Chloro Analog

Ideal for process scale-up where starting material cost is a primary driver.

  • Preparation: In a dried Schlenk tube, combine 4-chloro-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), aryl boronic acid (1.5 equiv - increased to account for slower reaction time and potential protodeboronation), and anhydrous K₃PO₄ (3.0 equiv).

  • Precatalyst Addition: Add XPhos-Pd-G2 (2 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Degas rigorously with N₂ for 20 minutes.

  • Reaction: Heat to 100°C under N₂ for 12–16 hours. Causality: The elevated temperature is strictly required to drive the sterically hindered transmetalation step after the initial oxidative addition.

  • Validation Checkpoint: Analyze via LC-MS.

    • Diagnostic Failure: If starting material (m/z ~197/199, 3:1 ratio for Cl) remains but boronic acid is consumed, protodeboronation has outpaced cross-coupling. Correction: Add 0.5 equiv more boronic acid and ensure complete deoxygenation.

  • Workup: Standard aqueous extraction (EtOAc/H₂O). Wash the organic layer with brine to remove excess phosphate salts before concentration and purification.

Strategic Recommendations

For medicinal chemistry and early-stage drug discovery , the 4-bromo analog is vastly superior. Its promiscuous reactivity allows it to couple with a wide variety of structurally diverse boronic acids using standard, off-the-shelf catalysts, minimizing optimization time.

For process chemistry and scale-up , the 4-chloro analog becomes highly attractive. Although it requires the use of proprietary or more expensive precatalysts (like XPhos-Pd-G2), the lower cost of chlorinated starting materials at the multi-kilogram scale often offsets the catalyst expense, provided the reaction conditions are rigorously optimized to ensure complete conversion [[1]]([Link]).

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions National Center for Biotechnology Information (PMC) URL:[Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading Molecular Diversity (Springer) URL:[Link]

  • Pd- and Ni-Based Systems for the Catalytic Borylation of Aryl (Pseudo)halides with B2(OH)4 Organic Process Research & Development (ACS) URL:[Link]

Sources

Comparative

HPLC method validation for determining 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine purity

An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for the Purity Determination of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine This guide provides a comprehensive, technically-gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for the Purity Determination of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

This guide provides a comprehensive, technically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. As a novel heterocyclic compound, likely synthesized for pharmaceutical research, ensuring its purity is paramount for accurate biological and toxicological assessment.[1][2][3] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring the final analytical procedure is robust, reliable, and compliant with global regulatory standards.

The entire process is anchored in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[4][5][6] The objective is to develop a method that is not only precise and accurate for quantifying the active pharmaceutical ingredient (API) but is also specific enough to separate it from any potential impurities and degradation products.[7][8]

Part 1: Foundational Method Development

Before validation can occur, a suitable chromatographic method must be developed. The unique structure of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine—a substituted pyrrolopyridine—guides our initial choices.[9] Pyridine derivatives are known to be basic and can exhibit poor peak shape on traditional silica-based columns due to interactions with residual silanols.[10][11]

Comparative Column and Mobile Phase Selection

The goal is to achieve a symmetric peak for the main compound and adequate resolution from all potential impurities.

FeatureOption A: Standard C18 Column Option B: Mixed-Mode Column Rationale & Selection
Stationary Phase Octadecyl-silane (non-polar)Combines reversed-phase and ion-exchange characteristics.The pyrrolopyridine structure possesses moderate polarity (LogP ~2.28).[9] A C18 column is a versatile and robust starting point. To counteract the basicity of the pyridine nitrogen, an acidic modifier in the mobile phase is essential to ensure sharp, symmetrical peaks.[11] While a mixed-mode column could offer unique selectivity, a well-optimized C18 method is often sufficient and more universally available. We will proceed with a high-purity, end-capped C18 column.
Mobile Phase Acetonitrile/Methanol and Water with an acidic modifier (e.g., 0.1% Formic Acid or TFA).Similar to C18, but buffer concentration and pH are more critical to control ion-exchange interactions.Formic acid is preferred over trifluoroacetic acid (TFA) as it is more compatible with mass spectrometry (MS) if future impurity identification is needed.[12] A gradient elution, starting with a higher aqueous percentage and increasing the organic phase, will be employed. This ensures that early-eluting polar impurities and later-eluting non-polar impurities are effectively separated from the main analyte peak.[7]
Detection UV-Vis Detector (DAD/PDA)UV-Vis Detector (DAD/PDA)A Diode Array Detector (DAD) or Photodiode Array (PDA) is crucial during development. It allows for the scanning of the analyte's UV spectrum to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity. It also enables peak purity analysis by comparing spectra across a single peak.
Optimized Chromatographic Conditions

Based on the comparative analysis, the following starting conditions are proposed:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined via UV scan (e.g., 275 nm)

  • Injection Volume: 10 µL

cluster_dev Method Development Workflow Compound Analyte Characterization (Solubility, pKa, UV Spectrum) Column Column Selection (e.g., C18 vs. Mixed-Mode) Compound->Column MobilePhase Mobile Phase Optimization (Organic Solvent, pH, Gradient) Column->MobilePhase Detection Detector Parameter Selection (Wavelength, Bandwidth) MobilePhase->Detection SystemSuitability System Suitability Test (Resolution, Tailing Factor) Detection->SystemSuitability cluster_spec Demonstrating Specificity Analyte Analyte Deg1 Degradant 1 (from Acid) Analyte->Deg1 Rs > 2 Deg2 Degradant 2 (from H2O2) Analyte->Deg2 Rs > 2 Impurity Process Impurity Analyte->Impurity Rs > 2

Caption: Specificity: Resolving the API from potential degradants.

Linearity

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. This is essential for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Perform serial dilutions to prepare at least five concentrations across a range spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
50498,500501,000499,750499,750
75752,000749,500751,200750,900
1001,005,0001,002,3001,004,1001,003,800
1251,255,0001,258,0001,256,5001,256,500
1501,510,0001,508,0001,512,5001,510,167
---0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spike recovery experiments. [14][15] Experimental Protocol:

  • Prepare a sample matrix (placebo). If a placebo is unavailable, use a low-concentration sample solution.

  • Spike the matrix with the API reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the added API.

    • Recovery (%) = [(Measured Amount - Original Amount) / Spiked Amount] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.499.5%
Mean --99.9%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision. [5][6][16] Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set and compare it to the repeatability results.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Precision LevelAnalyst/DayAssay Result (% Purity)Mean%RSD
RepeatabilityAnalyst 1 / Day 199.8, 99.9, 100.1, 99.7, 100.0, 99.999.90%0.14%
IntermediateAnalyst 2 / Day 299.5, 99.8, 99.6, 100.2, 99.7, 99.999.78%0.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. [7]These are critical for impurity analysis.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ concentration by injecting it six times and ensuring the %RSD for the peak area is acceptable (e.g., ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1 and precision (%RSD) ≤ 10%.

ParameterConcentration (µg/mL)S/N RatioPrecision (%RSD, n=6)
LOD 0.053.2N/A
LOQ 0.1510.54.8%
Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH or Modifier % (± 10%)

  • Assess the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their pre-defined limits for all tested variations.

Conclusion

This guide outlines a scientifically rigorous, phase-appropriate approach to developing and validating a stability-indicating HPLC method for the purity determination of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. By grounding our experimental design in the principles of chromatographic theory and adhering to the validation framework of ICH Q2(R1), we establish a trustworthy and reliable analytical procedure. The successful completion of these validation exercises provides a high degree of assurance that the method is suitable for its intended purpose: to accurately and specifically measure the purity of this novel compound, ensuring data integrity for critical drug development decisions.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Helixchrom.com. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyxipca.com. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helixchrom.com. [Link]

  • Patel, D. J., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

  • Jain, D., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Ravisankar, P., et al. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Typeset.io. [Link]

  • Kulkarni, P., et al. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]

  • SGS. (n.d.). Forced Degradation Testing. Sgsgroup.sg. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Ajpa.info. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Eca-a.org. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Fda.gov. [Link]

  • Taylor & Francis Online. (2022, September 7). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Labmanager.com. [Link]

  • PMC. (2022, September 7). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • ACS Publications. (2008, August 9). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Chromatographyonline.com. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Eca-a.org. [Link]

  • ICH. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Fda.gov. [Link]

  • Scirp.org. (n.d.). EMA and CHMP (2011) Guideline on Bioanalytical Method Validation. [Link]

  • ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • PLOS One. (2014, May 5). Phytochemical Composition, Antioxidant Activity and HPLC Fingerprinting Profiles of Three Pyrola Species from Different Regions. [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Ema.europa.eu. [Link]

  • Chemsrc. (2025, September 10). 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Chemsrc.com. [Link]

  • NCF International. (2019, November 20). EMA's view on method validation. Ncf-international.com. [Link]

  • PubChem. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. National Institutes of Health. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Eca-a.org. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Ema.europa.eu. [Link]

  • Chemical-Suppliers. (n.d.). 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Chemical-suppliers.com. [Link]

Sources

Validation

LC-MS Fragmentation Pattern and Analytical Platform Comparison for 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary The compound 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (a highly functionalized 6-azaindole derivative) is a critical building block and pharmacophore in modern drug discovery. Accurate struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (a highly functionalized 6-azaindole derivative) is a critical building block and pharmacophore in modern drug discovery. Accurate structural elucidation and trace-level quantification of this scaffold in biological matrices require a rigorous understanding of its gas-phase dissociation mechanics.

This guide provides an in-depth analysis of the molecule's mass spectrometry (LC-MS) fragmentation pathways. Furthermore, it objectively compares the performance of two industry-standard analytical workflows—High-Resolution Mass Spectrometry (HRMS) via Orbitrap HCD versus Triple Quadrupole (QqQ) via CID —to help drug development professionals select the optimal platform for their specific pharmacokinetic or structural biology applications.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind the fragmentation of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine ensures that analytical protocols are self-validating. The molecule (Exact Mass: 239.9896 Da) yields a protonated precursor ion [M+H]+ at m/z 240.9974 and 242.9954 .

The Bromine Isotopic Signature

Bromine possesses two stable isotopes, 79Br (50.69%) and 81Br (49.31%). This near 1:1 natural abundance creates a highly diagnostic M and M+2 doublet separated by exactly 1.998 Da. In mass spectrometry, this isotopic cluster serves as an internal validation mechanism; any product ion that retains the bromine atom will exhibit this identical doublet pattern, allowing analysts to rapidly differentiate between debrominated core fragments and intact functionalized fragments (1).

Methoxy Group Dynamics: Radical vs. Neutral Loss

The 7-methoxy substituent on the azaindole ring is the most labile site during collision-induced dissociation. It undergoes two competing pathways:

  • Loss of a Methyl Radical ( ∙CH3​ , -15 Da): Homolytic cleavage of the O-CH3 bond generates a stable quinoid-like radical cation at m/z 225.97 / 227.97 . This is thermodynamically favored due to the resonance stabilization provided by the electron-rich pyrrolo[2,3-c]pyridine core.

  • Loss of Formaldehyde ( CH2​O , -30 Da): A concerted rearrangement involving hydrogen transfer to the aromatic ring and subsequent elimination of neutral formaldehyde yields an ion at m/z 210.98 / 212.98 . This pathway is a well-documented hallmark of methoxy-aromatic systems (2).

Azaindole Core Stability

The 6-azaindole core is exceptionally rigid. While the N-methyl group can theoretically undergo neutral loss, the deep ring-opening of the pyrrolo[2,3-c]pyridine scaffold requires high collision energies (NCE > 50%). At these elevated energies, the dominant event is the homolytic loss of the bromine radical ( ∙Br , -79/-81 Da), yielding a debrominated core fragment at m/z 162.08 (3).

Mandatory Visualization: Fragmentation Pathway

G Precursor [M+H]+ m/z 241 / 243 (4-bromo-7-methoxy-1-methyl- 1H-pyrrolo[2,3-c]pyridine) Frag1 [M+H - •CH3]+• m/z 226 / 228 (Quinoid Radical Cation) Precursor->Frag1 - •CH3 (-15 Da) Low NCE (20-30%) Frag2 [M+H - CH2O]+ m/z 211 / 213 (Loss of Formaldehyde) Precursor->Frag2 - CH2O (-30 Da) Medium NCE (30-40%) Frag3 [M+H - •Br]+• m/z 162 (Debrominated Core) Precursor->Frag3 - •Br (-79/-81 Da) High NCE (>50%)

Fig 1: Proposed LC-MS/MS collision-induced fragmentation pathways of the target 6-azaindole.

Platform Comparison: Orbitrap HCD vs. QqQ CID

When analyzing this specific azaindole derivative, the choice of mass analyzer dictates the quality and utility of the data. Below is an objective comparison of Orbitrap (HCD) versus Triple Quadrupole (CID) platforms.

Performance MetricOrbitrap HRMS (HCD)Triple Quadrupole (CID)Analytical Impact for Azaindoles
Mass Accuracy < 2 ppm~ 0.1 DaHRMS differentiates isobaric losses (e.g., CH2​O vs. C2​H6​ ).
Resolution Up to 240,000 FWHMUnit Resolution (0.7 FWHM)HRMS resolves the exact isotopic fine structure of the Bromine doublet.
Sensitivity (LOD) Low pg/mL rangeSub-pg/mL rangeQqQ is superior for trace-level DMPK quantification in plasma.
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ provides better linearity for highly concentrated in vivo samples.
Primary Use Case Metabolite ID, Structural ElucidationTargeted MRM QuantificationChoose HRMS for discovery; choose QqQ for clinical/preclinical PK.

Experimental Protocols (Self-Validating Systems)

Protocol A: HRMS Structural Elucidation (Orbitrap)

Causality: This protocol utilizes a stepped Normalized Collision Energy (NCE) approach. Because the methoxy group is highly labile while the azaindole core is rigid, a single collision energy will either fail to break the core or completely obliterate the intermediate fragments. Stepped NCE ensures a comprehensive MS/MS spectrum.

  • Chromatography: Inject 2 µL of sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization: Operate the ESI source in positive mode. Set the capillary temperature to 320°C to ensure efficient desolvation without thermal degradation of the N-methyl group.

  • MS1 Acquisition: Scan range m/z 100–500 at 120,000 resolution. Validation Step: Confirm the presence of the precursor doublet at m/z 240.9974 and 242.9954 with a ~1:1 intensity ratio.

  • MS2 Acquisition (HCD): Isolate the precursor using a 1.0 m/z window. Apply stepped NCE at 20, 40, and 60%.

  • Data Processing: Filter fragments based on mass defect. Any fragment retaining the bromine atom must exhibit the +1.998 Da doublet.

Protocol B: Targeted MRM Quantification (Triple Quadrupole)

Causality: For high-throughput pharmacokinetics, sensitivity and reproducibility are paramount. We select the loss of the methyl radical ( ∙CH3​ ) as the primary quantifier transition because it is the lowest-energy, highest-yield fragmentation event, maximizing the signal-to-noise ratio.

  • Transition Optimization: Infuse a 100 ng/mL standard of the compound directly into the ESI source.

  • Quantifier Transition: Set Q1 to m/z 241.0 and Q3 to m/z 226.0. Optimize the Collision Energy (CE); maximum transmission typically occurs at CE 20-25 V.

  • Qualifier Transition: Set Q1 to m/z 243.0 and Q3 to m/z 228.0 (utilizing the 81Br isotope). Validation Step: The ratio of the Quantifier to Qualifier peak area must remain strictly between 0.95 and 1.05 across all biological samples. A deviation indicates matrix interference.

  • Dwell Time: Set dwell times to 50 ms per transition. Causality: This ensures at least 15 data points across a standard 2-3 second UHPLC chromatographic peak, which is mathematically required for accurate peak integration and reproducible quantitation.

References

  • RSC Publishing (2020). An LC-MS/MS analysis of opiate residues on Thomas Chatterton's memorandum book. Retrieved from:[Link]

  • MDPI (2023). Extending the Affinity Range of Weak Affinity Chromatography for the Identification of Weak Ligands Targeting Membrane Proteins. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Conservative Approach to an Uncharacterized Compound Due to the absence of a specific Safety Data Sheet (SDS) for 4-bromo-7-methoxy-1-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Conservative Approach to an Uncharacterized Compound

Due to the absence of a specific Safety Data Sheet (SDS) for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, we must infer its potential hazards from analogous compounds. Structurally related 4-bromo-1H-pyrrolo[2,3-c]pyridine is classified as acutely toxic if swallowed (GHS06)[1]. Another analog, 4-bromo-1H-pyrrolo[2,3-c]pyridine, is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) (GHS07)[2].

Therefore, it is prudent to assume that 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine may exhibit similar toxicological properties. All handling procedures should be based on the precautionary principle that the compound is potentially toxic and irritant.

Assumed Hazard Profile:

Hazard ClassGHS CategoryPotential Effects
Acute Toxicity (Oral)Category 3/4Harmful or toxic if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with nitrile gloves.Provides protection against incidental contact. For prolonged handling or in case of a spill, heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) should be used.[3] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination occurs, and wash hands thoroughly.
Eyes/Face Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[4] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.
Body A flame-resistant lab coat.Protects personal clothing and skin from contamination. The lab coat should be fully buttoned with the sleeves rolled down.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation or if work must be conducted outside of a fume hood, a respirator is mandatory.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills. Pant legs should be worn outside of footwear to prevent chemicals from entering.[5]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is critical for the safe handling of this compound. The following diagram outlines the key stages and decision points.

operational_workflow cluster_receipt_storage Receipt and Storage cluster_handling Handling and Experimentation cluster_decontamination_disposal Decontamination and Disposal receipt Receiving storage Secure Storage receipt->storage Inspect container integrity ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weighing fume_hood->weighing dissolution Dissolution weighing->dissolution reaction Reaction Setup dissolution->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste_segregation Segregate Waste decontaminate->waste_segregation disposal Dispose of as Halogenated Organic Waste waste_segregation->disposal

Caption: A streamlined workflow for the safe handling of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.

Step-by-Step Handling Procedures
  • Preparation and Engineering Controls :

    • Before handling, ensure that a certified chemical fume hood is available and functioning correctly.

    • An emergency eyewash station and safety shower must be readily accessible.

    • Prepare all necessary equipment and reagents before introducing the compound to the work area.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound :

    • Conduct all manipulations of the solid compound and its solutions within a chemical fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • Handle the compound gently to avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. Brominated organic compounds are considered hazardous waste and must be disposed of accordingly.[6]

  • Waste Segregation :

    • Solid Waste : All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container for halogenated organic solids.[6]

    • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.

    • Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage of Waste : Waste containers should be kept closed and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

emergency_procedures cluster_exposure In Case of Exposure cluster_spill In Case of a Spill skin_contact Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. eye_contact Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. inhalation Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. small_spill Small Spill: Absorb with an inert material (e.g., vermiculite, sand). Collect in a sealed container for disposal. Decontaminate the area. large_spill Large Spill: Evacuate the area. Alert others and your supervisor. Contact your institution's emergency response team.

Caption: A decision tree for responding to emergencies involving 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.

References

  • Chamberland Lab, University of Nevada, Reno. SOP Working with Bromine. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Kansas State University. SOP Title: Bromine Safety & Standard Operating Procedures. [Link]

  • Rutgers University. BROMINE. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

  • University of Florida IFAS Extension. PI28/PI061: Personal Protective Equipment for Handling Pesticides. [Link]

  • University of Vermont Health Network. PPE Requirements Hazardous Drug Handling. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.